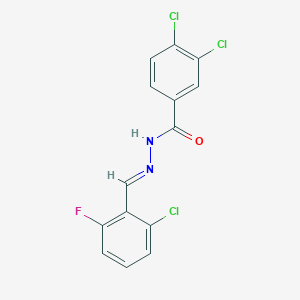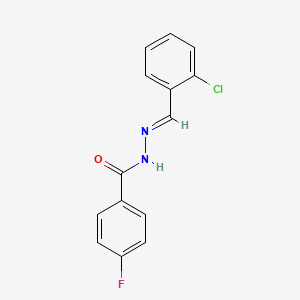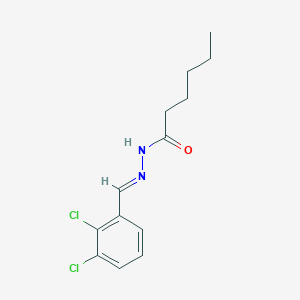![molecular formula C17H15BrN2O B3847753 3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide](/img/structure/B3847753.png)
3-bromo-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide
概要
説明
3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-bromobenzohydrazide+3,4-dihydronaphthalen-1(2H)-one→3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrazone synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
化学反応の分析
Types of Reactions
3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted benzohydrazides with different functional groups replacing the bromine atom.
科学的研究の応用
3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone functional group. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Another hydrazone compound with similar structural features but different substituents.
3-bromo-N’-[(1E)-(2-methoxyphenyl)methylidene]benzohydrazide: Similar hydrazone with a methoxy group instead of the dihydronaphthalenylidene group.
Uniqueness
3-bromo-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dihydronaphthalenylidene group may enhance its stability and reactivity compared to other hydrazones.
特性
IUPAC Name |
3-bromo-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c18-14-8-3-7-13(11-14)17(21)20-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2,(H,20,21)/b19-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWVDDQKJOWTCP-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)Br)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847681.png)



![3,4-dichloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide](/img/structure/B3847710.png)
![4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847716.png)

![3,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B3847730.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-4-chloro-2-hydroxybenzamide](/img/structure/B3847738.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B3847747.png)
![2-bromo-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B3847749.png)
![3-Hydroxy-4-[(3-nitrophenyl)sulfonylamino]naphthalene-1-sulfonic acid](/img/structure/B3847765.png)
